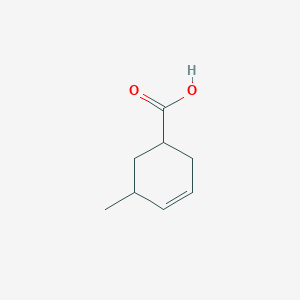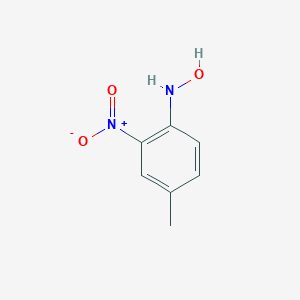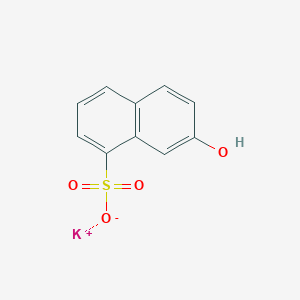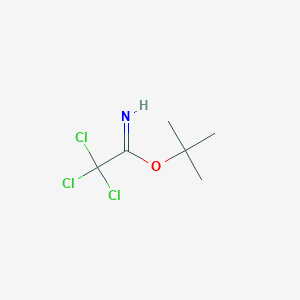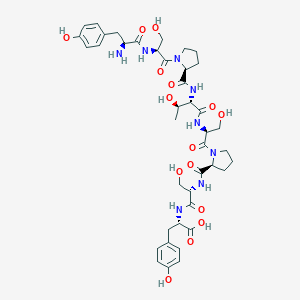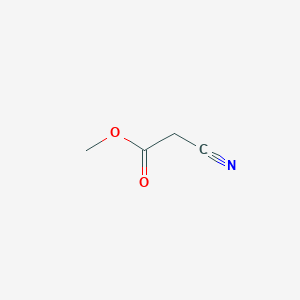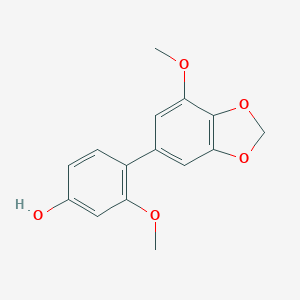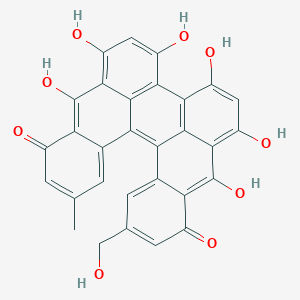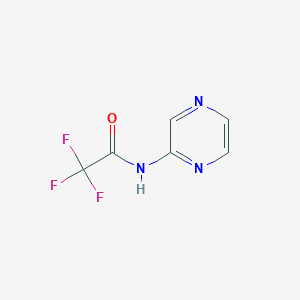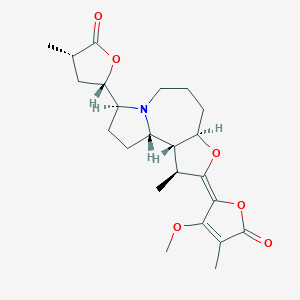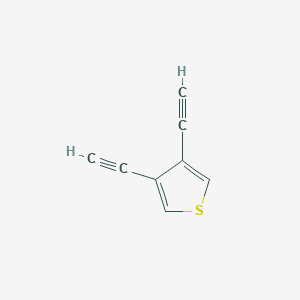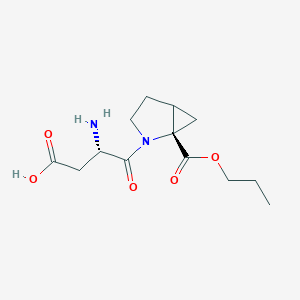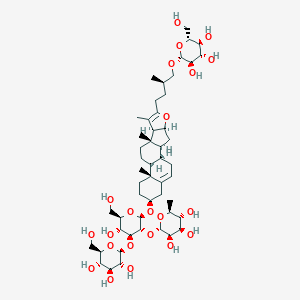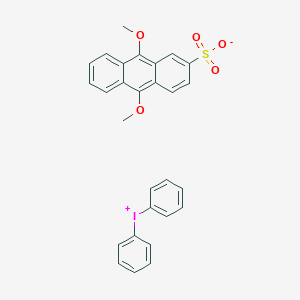
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate
概要
説明
Synthesis Analysis
The compound has been used in the development of negative-working photosensitive polybenzoxazoles . It was used in a resist system composed of hyperbranched poly(o-hydroxyamide) (HBPHA), 2,6-bis(hydroxymethyl)-p-cresol (BHMP) as a cross-linker, and diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate as a photoacid generator .Molecular Structure Analysis
The compound has a complex molecular structure, as indicated by its empirical formula C28H23IO5S . The structure conforms to the infrared spectrum .Chemical Reactions Analysis
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate is photochemically dissociated to give 9,10-dimethoxyanthracene-2-sulfonic acid . This reaction involves electron transfer from the excited state of the 9,10-dimethoxyanthracene moiety to the diphenyliodonium moiety .Physical And Chemical Properties Analysis
The compound appears as a yellow powder . It has a melting point of 217.3-219.5 degrees Celsius . It has a UV-visible spectrum with a lambda max of 263 nm . It is soluble in γ-butyrolactone at 1%, and less than 1% in PGMEA and ethyl lactate .科学的研究の応用
Photochemical Dissociation
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate undergoes photochemical dissociation, producing 9,10-dimethoxyanthracene-2-sulfonic acid. This process involves an intra-ion-pair electron transfer from the 9,10-dimethoxyanthracene moiety to the iodonium moiety, where the counteranion serves as both a spectral sensitizer for the diphenyliodonium ion and a precursor for the photo-acid generator (Naitoh, Yamaoka, & Umehara, 1991).
Semiconductor Fabrication
The compound has applications in semiconductor fabrication as part of photoresists. It's used in novolac-diazonaphthoquinone positive photoresists, which are known for their high dry etch resistance and non-swelling aqueous base development, providing high resolution. The compound plays a role in the sensitivity improvement of UV-sensitive photoresist systems, particularly in chemical amplification and dissolution inhibition processes (Naitoh, Kanai, Yamaoka, & Umehara, 1991).
Fluorinated Polyimide
Research also covers its use in the development of fluorinated polyimide for advanced technologies. The compound has been studied for its quantum yields of photodissociation and photoacid formation in different film types, influencing the development of high-performance polymers (Naitoh, Ishii, Yamaoka, & Omote, 1993).
Polymer Science
Further applications are found in polymer science, where it is utilized in the development of various negative-type photoresists. These studies explore the efficiency of photo-acid generation and deprotective reactions in various polymeric materials, contributing significantly to the field of material science and photopolymer technologies (Ueda, Takahashi, Nakayama, & Haba, 1998).
特性
IUPAC Name |
9,10-dimethoxyanthracene-2-sulfonate;diphenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.C12H10I/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-9H,1-2H3,(H,17,18,19);1-10H/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBPOWGXHULPT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23IO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584187 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | |
CAS RN |
137308-86-2 | |
| Record name | Diphenyliodanium 9,10-dimethoxyanthracene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

